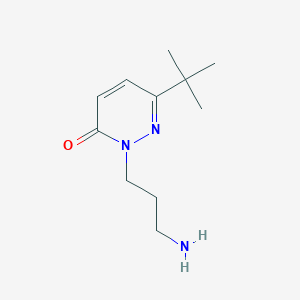
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Descripción general
Descripción
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Molecular Structure Analysis
APTES is an organosilicon compound. It contains an amine group that can attach to a functional silane for bio-conjugation .
Chemical Reactions Analysis
APTES has been used in the chemical modification of metal oxide nanoparticle surfaces . The introduction of the amine group enhances their dispersibility and anti-bacterial property .
Physical And Chemical Properties Analysis
APTES is a liquid at room temperature . It’s used in the manufacture of polyurethane nanocomposites, where it can affect the hydrophobic, physical, and mechanical properties of the material .
Aplicaciones Científicas De Investigación
Biomedicine
In the field of biomedicine , this compound shows potential in the development of targeted drug delivery systems . Its structure could be utilized to create nanoparticles that can be functionalized to target specific cells or tissues, enhancing the efficacy of therapeutic agents while minimizing side effects .
Agriculture
For agricultural applications, the compound could be involved in the synthesis of herbicides or pesticides . Its chemical structure allows for the potential attachment of various functional groups, which can be designed to target specific plant or insect receptors, thus contributing to more efficient crop protection strategies .
Material Science
In material science , “2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one” could be used to modify the surface properties of materials. This can include creating hydrophobic surfaces or enhancing the binding properties of industrial materials, which can be particularly useful in coatings and adhesives .
Environmental Science
The compound’s potential in environmental science lies in its ability to be incorporated into membranes for gas separation or water purification technologies . Its structure could help in creating selective barriers that are more efficient in separating pollutants from air and water .
Pharmaceuticals
In pharmaceuticals , the compound could be used to improve the bioavailability of drugs. By attaching it to pharmaceutical agents, it may enhance their solubility or stability, allowing for better absorption and effectiveness of medications .
Chemical Engineering
Lastly, in chemical engineering , this compound could play a role in the synthesis of advanced polymers and composites. Its reactive sites make it a candidate for cross-linking agents that can provide improved mechanical and thermal properties to materials .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-aminopropyl)-6-tert-butylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)9-5-6-10(15)14(13-9)8-4-7-12/h5-6H,4,7-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSBRIBPYJFSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)
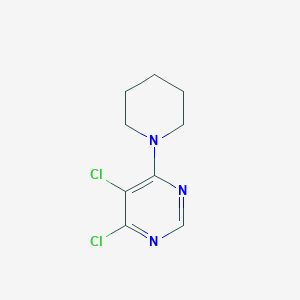
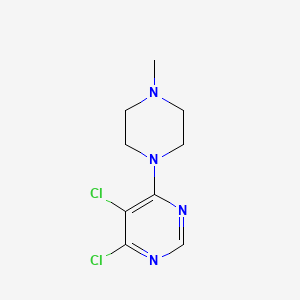

![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)
![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)
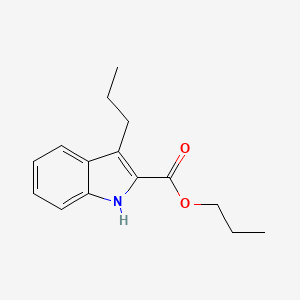
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
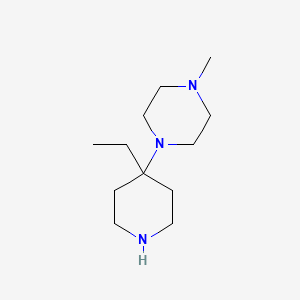
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
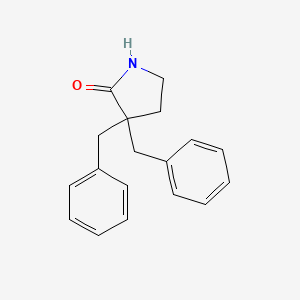
![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)
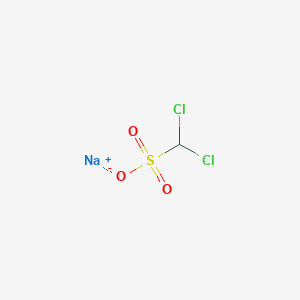
![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)